molecular formula C6H6ClN3O2 B112793 5-Chloro-6-methyl-3-nitropyridin-2-amine CAS No. 56960-82-8

5-Chloro-6-methyl-3-nitropyridin-2-amine

Cat. No.: B112793
CAS No.: 56960-82-8
M. Wt: 187.58 g/mol
InChI Key: FRXAFHSNZJIEII-UHFFFAOYSA-N
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Description

5-Chloro-6-methyl-3-nitropyridin-2-amine is a chemical compound with the molecular formula C6H6ClN3O2. It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 5th position, a methyl group at the 6th position, and a nitro group at the 3rd position. This compound is used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-methyl-3-nitropyridin-2-amine typically involves the nitration of 6-chloro-3-methylpyridine followed by amination. The nitration process can be carried out using nitric acid and sulfuric acid as reagents under controlled temperature conditions. The resulting nitro compound is then subjected to amination using ammonia or an amine under suitable conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-methyl-3-nitropyridin-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Chloro-6-methyl-3-nitropyridin-2-amine is utilized in several scientific research fields:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Used in the production of agrochemicals, pharmaceuticals, and dyes.

Mechanism of Action

The mechanism of action of 5-Chloro-6-methyl-3-nitropyridin-2-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chlorine atom and methyl group contribute to the compound’s stability and reactivity, influencing its interaction with enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-6-methyl-3-nitropyridin-2-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research applications, particularly in the synthesis of novel compounds and the study of chemical reactivity .

Biological Activity

5-Chloro-6-methyl-3-nitropyridin-2-amine, a derivative of pyridine, has garnered attention in various scientific fields due to its unique chemical structure and potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and applications in research and medicine.

Chemical Structure and Properties

The molecular formula of this compound is C6_6H6_6ClN3_3O2_2. It features:

  • Chlorine atom at the 5th position
  • Methyl group at the 6th position
  • Nitro group at the 3rd position

The compound is slightly soluble in water but soluble in organic solvents like dimethyl sulfoxide (DMSO) and chloroform.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The nitro group can be reduced to form reactive intermediates that may engage with cellular components, influencing enzymatic reactions and receptor interactions. The chlorine and methyl groups enhance the compound's stability and reactivity, making it a valuable candidate for further biological studies.

Antimicrobial Properties

Research indicates that nitropyridine derivatives exhibit antimicrobial activities. A study highlighted that compounds similar to this compound demonstrated significant antibacterial effects against various pathogens. This suggests potential applications in developing new antimicrobial agents .

Antiviral Activity

This compound has been investigated for its antiviral properties. Specifically, its derivatives have shown effectiveness against viruses such as Dengue virus (DENV). In vitro studies demonstrated that these compounds could inhibit viral replication, making them potential candidates for antiviral drug development .

Cytotoxic Effects

In cellular assays, the compound has exhibited cytotoxic effects on cancer cell lines. The mechanism appears to involve apoptosis induction through the modulation of specific signaling pathways. This property positions it as a possible lead compound in cancer therapy research .

Study on Antiviral Efficacy

A notable study explored the antiviral efficacy of this compound against DENV using human primary monocyte-derived dendritic cells (MDDCs). The findings indicated a significant reduction in viral loads, supporting the compound's therapeutic potential against viral infections .

Cytotoxicity Assessment

In another investigation, the cytotoxic effects of this compound were assessed on several cancer cell lines. The results showed a dose-dependent response, with higher concentrations leading to increased cell death rates. The study concluded that further exploration into its mechanism could reveal novel therapeutic strategies for cancer treatment.

Comparative Analysis with Related Compounds

Compound NameAntimicrobial ActivityAntiviral ActivityCytotoxicity
This compoundModerateHighHigh
6-Chloro-5-methyl-3-nitropyridin-2-aminesLowModerateModerate
5-Amino-6-methyl-3-nitropyridin-2-aminesLowLowLow

This table illustrates the varying degrees of biological activity among related compounds, highlighting the unique profile of this compound.

Properties

IUPAC Name

5-chloro-6-methyl-3-nitropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN3O2/c1-3-4(7)2-5(10(11)12)6(8)9-3/h2H,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRXAFHSNZJIEII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=N1)N)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60482444
Record name 5-Chloro-6-methyl-3-nitropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60482444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56960-82-8
Record name 5-Chloro-6-methyl-3-nitropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60482444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To stirred conc H2SO4 (70 mL) at 0° C. was added 45 (6.0 g, 41.8 mmol) in portions. To the resulting dark brown solution was added dropwise 70% HNO3 (3.5 mL, 54 mmol) at 0° C. After the addition, the reaction mixture was stirred at 50° C. under N2 for 2.5 h, cooled to room temperature and poured into crushed ice (about 700 g). The mixture was basified to pH 9 by the addition of 40% aq. NaOH dropwise with stirring and cooling (ice-water bath). The precipitate was filtered, washed with water (4×100 mL) and MeOH (3×25 mL), and dried to give 5.28 g (67%) of 46 as a yellow powder, mp 214°-5° C. (lit. 214°-6° C., Cress et al., J. Org. Chem. 93-6 (1976)). 1H NMR (DMSO-d6) δ2.445 (s, 3H), 8.011 (bs, 2H), 8.340 (s, 1H).
Name
Quantity
6 g
Type
reactant
Reaction Step One
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Quantity
3.5 mL
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[Compound]
Name
ice
Quantity
700 g
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reactant
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Quantity
0 (± 1) mol
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reactant
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ice water
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0 (± 1) mol
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reactant
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Name
Quantity
70 mL
Type
solvent
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Name
Yield
67%

Synthesis routes and methods II

Procedure details

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